

# Analytical techniques for the characterization of [(2-Methylphenyl)amino]acetic acid.

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## Compound of Interest

Compound Name: **[(2-Methylphenyl)amino]acetic acid**

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An Application Note for Researchers, Scientists, and Drug Development Professionals

## Comprehensive Analytical Characterization of [(2-Methylphenyl)amino]acetic Acid

### Abstract

**[(2-Methylphenyl)amino]acetic acid**, also known as N-(o-tolyl)glycine, is a key intermediate and structural motif in medicinal chemistry and materials science. Its purity, structure, and stability are critical parameters that influence the quality, safety, and efficacy of downstream products. This guide provides a multi-faceted analytical strategy for the comprehensive characterization of this compound. We detail robust protocols for chromatography, spectroscopy, and thermal analysis, explaining the scientific rationale behind methodological choices to ensure data integrity and reproducibility.

### Introduction and Physicochemical Overview

**[(2-Methylphenyl)amino]acetic acid** is a non-proteinogenic, aromatic amino acid derivative. [1] Its structure, featuring a secondary amine, a carboxylic acid, and a substituted aromatic ring, imparts a unique combination of chemical properties that necessitate a suite of orthogonal analytical techniques for full characterization. The potential for process-related impurities, such as starting materials from synthesis (e.g., o-toluidine and chloroacetic acid) or by-products from

N-arylation reactions, requires sensitive and specific analytical methods.[2][3] Furthermore, the compound's thermal stability and solid-state properties are crucial for formulation and storage.

This document serves as a practical guide for researchers to establish identity, purity, and stability profiles of **[(2-Methylphenyl)amino]acetic acid**.

Table 1: Physicochemical Properties of **[(2-Methylphenyl)amino]acetic Acid**

Property	Value	Source
IUPAC Name	2-[(2-Methylphenyl)amino]acetic acid	[4]
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO <sub>2</sub>	[5]
Molecular Weight	165.19 g/mol	[5]
Appearance	White to off-white solid	[4]
Melting Point	~234-238 °C (with decomposition)	[4]
CAS Number	129592-98-9	[4][6]

## Integrated Analytical Workflow

A robust characterization strategy employs multiple techniques to build a complete profile of the analyte. Chromatographic methods establish purity and quantify impurities, spectroscopic techniques confirm molecular structure, and thermal analysis assesses physical properties and stability.

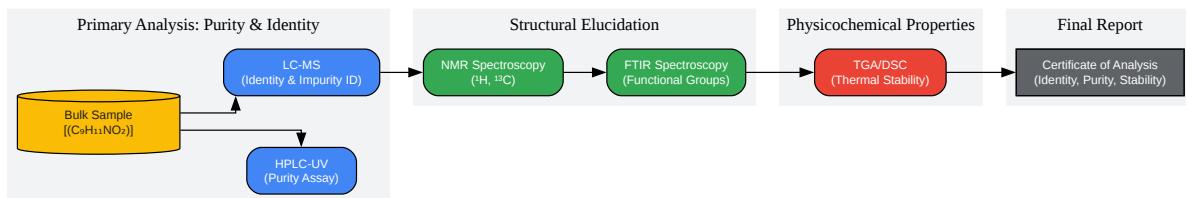
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Figure 1: Integrated workflow for the characterization of **[(2-Methylphenyl)amino]acetic acid**.

## Chromatographic Analysis for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of **[(2-Methylphenyl)amino]acetic acid**. Its ability to separate the main component from structurally similar impurities makes it indispensable for quality control.

## Rationale for Method Selection

A reversed-phase HPLC (RP-HPLC) method is selected due to the moderately polar nature of the target analyte. A C18 stationary phase provides sufficient hydrophobic interaction to retain the molecule, while a polar mobile phase allows for controlled elution. UV detection is highly effective because the phenyl ring provides a strong chromophore. An acidic modifier is added to the mobile phase to suppress the ionization of the carboxylic acid group, leading to improved peak shape and retention time stability.

## Protocol: Purity Determination by RP-HPLC

Objective: To quantify the purity of **[(2-Methylphenyl)amino]acetic acid** and detect related impurities.

Instrumentation:

- HPLC system with a UV/Vis or Diode Array Detector (DAD).
- Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents:

- Acetonitrile (HPLC Grade).
- Water (HPLC Grade).
- Formic Acid (or Phosphoric Acid), ACS Grade.

Procedure:

- Mobile Phase Preparation:
  - Mobile Phase A: 0.1% Formic Acid in Water.
  - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Standard Preparation:
  - Accurately weigh ~10 mg of **[(2-Methylphenyl)amino]acetic acid** reference standard into a 100 mL volumetric flask.
  - Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a stock solution of 100 µg/mL.
- Sample Preparation:
  - Prepare the sample solution at the same concentration as the standard using the same diluent.
- Chromatographic Conditions:

Table 2: Recommended HPLC Method Parameters

Parameter	Condition
Column	C18, 4.6 x 250 mm, 5 µm
Mobile Phase	Gradient elution with A (0.1% FA in H <sub>2</sub> O) and B (0.1% FA in ACN)
Gradient Program	0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	254 nm
Run Time	35 minutes (including re-equilibration)

- Data Analysis:

- Calculate the purity by area normalization. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
- For impurity quantification, use the reference standard for response factor determination if impurity standards are available. In their absence, assume a response factor of 1.0 relative to the main peak.

Trustworthiness: The method's validity is confirmed by injecting a blank (diluent) to check for system peaks and a standard solution to verify system suitability parameters (e.g., retention time, peak asymmetry, and theoretical plates). The use of a DAD allows for peak purity analysis by comparing spectra across the peak.

## Spectroscopic Structural Elucidation

Spectroscopic methods provide unambiguous confirmation of the molecular structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic arrangement of a molecule.

Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential.

**Rationale:** The unique electronic environment of each proton and carbon atom results in a distinct chemical shift, providing a fingerprint of the molecular structure. DMSO-d<sub>6</sub> is a suitable solvent as it solubilizes the compound and allows for the observation of exchangeable protons (NH and COOH).<sup>[7]</sup>

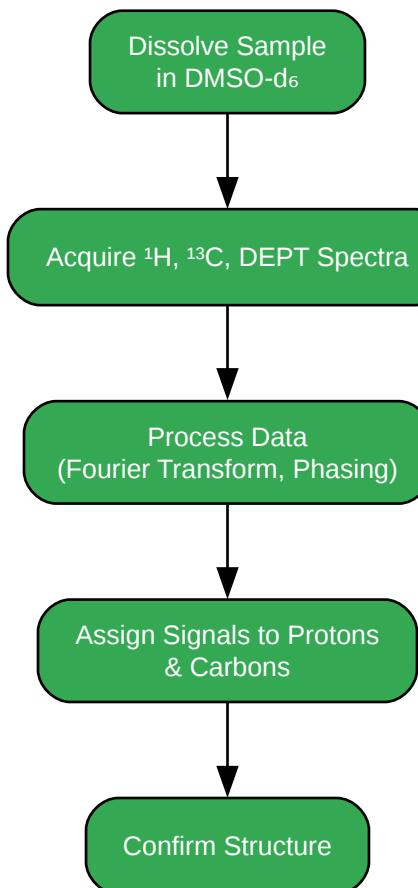
**Protocol:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR Analysis

- **Sample Preparation:** Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- **Instrumentation:** Acquire spectra on a 400 MHz or higher NMR spectrometer.
- **Data Interpretation:**

Table 3: Predicted  $^1\text{H}$  NMR Spectral Data (in DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~12.5	broad singlet	1H	COOH	Acidic proton, exchangeable with D <sub>2</sub> O.
~7.1-7.3	multiplet	2H	Ar-H	Aromatic protons ortho/para to the methyl group.
~6.6-6.8	multiplet	2H	Ar-H	Aromatic protons ortho/para to the amino group.
~6.0	broad singlet	1H	NH	Amine proton, exchangeable with D <sub>2</sub> O.
~3.9	singlet	2H	CH <sub>2</sub>	Methylene protons adjacent to the acid and amine.
~2.2	singlet	3H	CH <sub>3</sub>	Methyl group on the aromatic ring.

Note: Actual chemical shifts may vary. The provided data is based on typical values for similar structures.[\[3\]](#)[\[8\]](#)[\[9\]](#)



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Figure 2: Workflow for NMR-based structural confirmation.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

**Rationale:** Covalent bonds vibrate at specific frequencies. When exposed to infrared radiation, a molecule absorbs energy at frequencies corresponding to its vibrational modes, providing a spectrum characteristic of its functional groups.[10]

**Protocol:** FTIR Analysis by ATR

- **Sample Preparation:** Place a small amount of the solid powder directly onto the Attenuated Total Reflectance (ATR) crystal.
- **Data Acquisition:** Record the spectrum from 4000 to 400 cm<sup>-1</sup>.

- Data Interpretation:

Table 4: Expected FTIR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-2500	Broad	O-H stretch of carboxylic acid
~3350	Medium	N-H stretch of secondary amine
~1710	Strong	C=O stretch of carboxylic acid
~1600, ~1500	Medium-Strong	C=C aromatic ring stretches
~1250	Medium	C-N stretch
750-700	Strong	C-H out-of-plane bend (ortho-disubstituted ring)

Note: The broad O-H band may overlap with the N-H and C-H stretching regions.[\[11\]](#)

## Thermal Analysis

Thermal analysis provides information on the melting behavior, decomposition, and overall stability of the compound.

Rationale: Differential Scanning Calorimetry (DSC) measures heat flow into or out of a sample as a function of temperature, allowing for the precise determination of melting points and other phase transitions. Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, indicating the decomposition temperature.[\[12\]](#)[\[13\]](#)

### Protocol: DSC and TGA Analysis

- Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA or DSC pan.
- Instrumentation:

- DSC: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.
- TGA: Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.
- Data Interpretation:
  - DSC: The endothermic peak corresponds to the melting point. The sharpness of the peak can be an indicator of purity.
  - TGA: The onset temperature of mass loss indicates the beginning of thermal decomposition.

## Conclusions

The analytical strategy outlined in this document provides a comprehensive framework for the characterization of **[(2-Methylphenyl)amino]acetic acid**. By combining orthogonal techniques—HPLC for purity, NMR and FTIR for structural identity, and thermal analysis for stability—a complete and reliable profile of the material can be established. These protocols are designed to be robust and transferable, ensuring high-quality data for research, development, and quality control applications.

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